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molecular formula C12H14N2O2 B8585783 2-n-Propyl-3-carboxy-8-methyl-imidazo[1,2-a]pyridine

2-n-Propyl-3-carboxy-8-methyl-imidazo[1,2-a]pyridine

Cat. No. B8585783
M. Wt: 218.25 g/mol
InChI Key: YTDMSVYGNVZDAJ-UHFFFAOYSA-N
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Patent
US05270322

Procedure details

21.0 g (86 mMol) of 2-n-propyl-3-ethoxycarbonyl-8-methylimidazo[1,2-a]pyridine are dissolved in 200 ml of ethanol, mixed with 100 ml of 2N sodium hydroxide solution and stirred for 4 days at ambient temperature. The solvent is evaporated off in vacuo at 40° C., the residue is diluted with water and combined with 20 g of ammonium chloride. The pH is adjusted to 6.5 by the addition of glacial acetic acid. After 2 hours, the precipitate formed is suction filtered, washed with water and dried in vacuo at 40° C.
Name
2-n-propyl-3-ethoxycarbonyl-8-methylimidazo[1,2-a]pyridine
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[N:5]=[C:6]2[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][N:7]2[C:13]=1[C:14]([O:16]CC)=[O:15])[CH2:2][CH3:3].[OH-].[Na+]>C(O)C>[CH2:1]([C:4]1[N:5]=[C:6]2[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][N:7]2[C:13]=1[C:14]([OH:16])=[O:15])[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
2-n-propyl-3-ethoxycarbonyl-8-methylimidazo[1,2-a]pyridine
Quantity
21 g
Type
reactant
Smiles
C(CC)C=1N=C2N(C=CC=C2C)C1C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 days at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off in vacuo at 40° C.
ADDITION
Type
ADDITION
Details
the residue is diluted with water
ADDITION
Type
ADDITION
Details
The pH is adjusted to 6.5 by the addition of glacial acetic acid
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
C(CC)C=1N=C2N(C=CC=C2C)C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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